molecular formula C21H24N2O4 B150622 Speciophylline CAS No. 4697-68-1

Speciophylline

Cat. No. B150622
CAS RN: 4697-68-1
M. Wt: 368.4 g/mol
InChI Key: JMIAZDVHNCCPDM-ZUNJVLJPSA-N
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Description

Determination of Theophylline and Its Metabolites

Theophylline is a drug whose pharmacokinetics can be studied through the determination of its metabolites in biological samples. A study utilized liquid chromatography-mass spectrometry (LC-MS) with a column-switching system and atmospheric pressure chemical ionization to analyze theophylline and its metabolites. This method proved to be sensitive and accurate for such pharmacokinetic studies .

Simultaneous Determination Methods

In another research, two methods were developed for the simultaneous determination of theophylline and guaiphenesin. The first method was based on third-derivative ultraviolet spectrophotometry, while the second employed high-performance liquid chromatography (HPLC). Both methods demonstrated good linearity, precision, and reproducibility and were successfully applied to the determination of these drugs in various forms .

Synthesis of Bipleiophylline

The synthesis of complex alkaloids like bipleiophylline, which is related to theophylline, has been a challenge in organic chemistry. A study reported a unified oxidative coupling protocol that allowed the synthesis of bipleiophylline's core structure. This method was versatile enough to be applied to simple indole derivatives as well as more complex monoterpene indole alkaloids .

X-Ray Crystal Structure Analysis

Speciophylline, an oxindole alkaloid structurally related to theophylline, was analyzed using single-crystal X-ray structures. The study revealed unique hydrogen bonding in speciophylline, mitraphylline, and rhynchophylline, which could influence their biological activity. The conformational differences observed in these alkaloids might explain their competitive antagonism .

Green Synthesis Monitoring

The green synthesis of new pharmaceutical co-crystals involving theophylline was monitored using Fourier transform-infrared (FT-IR) spectroscopy and multivariate curve resolution with alternating least-squares (MCR-ALS). This non-invasive analytical methodology allowed for the identification of components in a complex matrix and the quantification of co-crystal polymorphs, contributing to the understanding of the synthesis mechanism .

Hydrogen Bond Synthon Competition

Theophylline's cocrystals were synthesized to address issues related to hydration behavior and moisture stability. The study synthesized seven new cocrystals and characterized them using various methods. The hydrogen bonding and crystal packing features were examined, and the solubility of these cocrystals was determined. The research highlighted the role of hydrogen bond synthons in the physical stability of theophylline cocrystals, especially under humid conditions .

Scientific Research Applications

Alkaloids from Mitragyna speciosa

Speciophylline was identified as a component in the alkaloid composition of Mitragyna speciosa, along with other compounds like mitragynine and corynantheidine. This suggests its potential role in pharmacological studies related to this plant (Beckett, Shellard, Phillipson, & Lee, 1965).

X-Ray Crystal Structure Analysis of Oxindole Alkaloids

The crystal structure of speciophylline was analyzed, providing insights into its molecular configuration. This study contributes to understanding its pharmacological properties and potential applications in drug development (Laus & Wurst, 2003).

Alkaloids and Procyanidins of an Uncaria sp. from Peru

Speciophylline, identified in Uncaria species from Peru, is part of the oxindole group characteristic of the Rubiaceae family. This supports its role in ethnopharmacological studies and potential therapeutic applications (De Matta, Monache, Ferrari, & Marini-Bettolo, 1976).

(13)C, (15)N CPMAS NMR and GIAO DFT Calculations of Stereoisomeric Oxindole Alkaloids from Cat's Claw (Uncaria tomentosa)

This research on speciophylline and other alkaloids provides valuable information on their stereochemistry and assists in the identification and analysis of these compounds in medicinal research (Paradowska et al., 2008).

properties

IUPAC Name

methyl (1S,4aS,5aR,6S,10aS)-1-methyl-2'-oxospiro[1,4a,5,5a,7,8,10,10a-octahydropyrano[3,4-f]indolizine-6,3'-1H-indole]-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O4/c1-12-14-10-23-8-7-21(16-5-3-4-6-17(16)22-20(21)25)18(23)9-13(14)15(11-27-12)19(24)26-2/h3-6,11-14,18H,7-10H2,1-2H3,(H,22,25)/t12-,13-,14-,18+,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMIAZDVHNCCPDM-ZUNJVLJPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2CN3CCC4(C3CC2C(=CO1)C(=O)OC)C5=CC=CC=C5NC4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]2CN3CC[C@@]4([C@H]3C[C@@H]2C(=CO1)C(=O)OC)C5=CC=CC=C5NC4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501319083
Record name Speciophylline
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Speciophylline

CAS RN

4697-68-1
Record name Speciophylline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4697-68-1
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Speciophylline
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Record name Speciophylline
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Record name 4697-68-1
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Record name SPECIOPHYLLINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
394
Citations
I Speciophylline, S Ha - Journal of Pharmacy and Pharmacology, 1965 - lib3.dss.go.th
… yielded mitragynine (Beckett, Shellard & Tackie, 1965) and subsequently corynantheidine, isomitraphylline and a second isomer of mitraphylline which we have named speciophylline (I…
Number of citations: 60 lib3.dss.go.th
D Pierrot, V Sinou, SS Bun, D Parzy… - Drug Development …, 2019 - Wiley Online Library
A structure–activity relationship study of active molecules against chloroquine‐resistant Plasmodium falciparum K1 strain is reported. Structurally simplified analogues of antiplasmodial …
Number of citations: 18 onlinelibrary.wiley.com
AF Beecham, NK Hart, SR Johns… - Australian Journal of …, 1968 - CSIRO Publishing
A study of the NMR spectra, circular dichroism, and equilibration reactions of the four stereoisomeric oxindole alkaloids, uncarines C (pteropodine), D (speciophylline), E (isopteropodine…
Number of citations: 41 www.publish.csiro.au
NK Hart, SR Johns, JA Lamberton - Chemical Communications …, 1967 - pubs.rsc.org
UPU'CARINE C and uncarine D (speciophyllinel), two oxindole alkaloids from Uncaria bernaysii and U. ferrea, have been shown to be stereoisomers of the general formula (I), and they …
Number of citations: 4 pubs.rsc.org
D Pierrot, V Sinou, SS Bun, D Parzy, N Taudon… - academia.edu
A structure–activity relationship study of active molecules against chloroquine-resistant Plasmodium falciparum K1 strain is reported. Structurally simplified analogues of antiplasmodial …
Number of citations: 0 www.academia.edu
EJ Shellard, JD Phillipson, D Gupta - Planta Medica, 1968 - thieme-connect.com
A few days prior to the receipt of Planta Medica 16, No. 1 our attention was drawn to an article by NK H art, SR J ohns and JA L amber t on in Chemical Communications 1967, 87, …
Number of citations: 1 www.thieme-connect.com
EJ Shellard, PJ Houghton - Planta Medica, 1974 - thieme-connect.com
Discussion One of the major problems raised by the examination of the alkaloidal distribution in the young plants of Mitrggyna parvifolia grown from seed obtained from Sri-Lanka (…
Number of citations: 1 www.thieme-connect.com
H Toure, G Balansard, AM Pauli, AM Scotto - Journal of …, 1996 - Elsevier
… Alkaloid extract and speciophylline were administered as hydrochloride salts. … The effects of treatment with alkaloid extract speciophylline and sodium dehydrocholate on biliary flow are …
Number of citations: 27 www.sciencedirect.com
JD Phillipson, SR Hemingway - Phytochemistry, 1975 - Elsevier
… 3-lso-ajmalicine, harmane, isopteropodine, pteropodine, uncarine F, speciophylline, isomitraphylline, mitraphylline and N-oxides … akuammigine 3-isoajmalicine speciophylline …
Number of citations: 52 www.sciencedirect.com
G Laus, D Brössner, K Keplinger - Phytochemistry, 1997 - Elsevier
Sixteen plants of Uncaria tomentosa were investigated for their alkaloid content and the alkaloid distribution in various parts of the plant was examined. Two chemical types were …
Number of citations: 151 www.sciencedirect.com

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